molecular formula C27H33ClN2O3 B1662392 N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide CAS No. 282728-65-8

N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide

Cat. No. B1662392
M. Wt: 469 g/mol
InChI Key: DBWILLAXKDUAPA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Synthesis and Structural Characterization

N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide and its derivatives have been synthesized and structurally characterized. These compounds have shown potential applications in various fields of scientific research. For instance, organotin derivatives of indomethacin, a compound structurally similar to N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide, have been synthesized and characterized, revealing their cytotoxic properties against lung adenocarcinoma and cervical cancer cell lines (Camacho-Camacho et al., 2008).

Molecular Docking and Anti-inflammatory Properties

Molecular docking analysis and geometrical optimization of indole acetamide derivatives have been conducted to study their potential as anti-inflammatory drugs. These studies involve targeting cyclooxygenase domains, understanding electronic charge transfer within molecules, and investigating the stability and intermolecular interactions within crystals (Al-Ostoot et al., 2020).

Antioxidant Properties

The antioxidant properties of certain derivatives have been evaluated, showing considerable activity in reducing the effects of oxidants. Compounds with substituted phenyl rings attached to the indole nucleus have been found to be effective in developing new antioxidant agents, indicating the potential of these compounds in medical and biochemical research (Gopi & Dhanaraju, 2020).

COX-2 Inhibition

Compounds structurally related to N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide have been synthesized and tested for their inhibitory properties against cyclooxygenase (COX-1 and COX-2), indicating their potential use in reducing inflammation and possibly treating certain diseases associated with these enzymes (Shi et al., 2012).

Synthesis and Evaluation of Imaging Agents

The synthesis and evaluation of certain derivatives as selective inhibitors of COX-2 for potential in vivo imaging have been studied. This research could have significant implications in medical diagnostics and the development of new imaging agents (Uddin et al., 2009).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWILLAXKDUAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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